Cas no 204277-06-5 (3-(isocyanatomethyl)-1,2-oxazole)

3-(isocyanatomethyl)-1,2-oxazole is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and fine chemicals. It exhibits high reactivity and is known for its ability to facilitate efficient coupling reactions. The compound's unique structural features offer advantages such as enhanced solubility and compatibility with various reaction conditions, making it a valuable intermediate in chemical synthesis.
3-(isocyanatomethyl)-1,2-oxazole structure
204277-06-5 structure
商品名:3-(isocyanatomethyl)-1,2-oxazole
CAS番号:204277-06-5
MF:C5H4N2O2
メガワット:124.097460746765
CID:5221662
PubChem ID:15452075

3-(isocyanatomethyl)-1,2-oxazole 化学的及び物理的性質

名前と識別子

    • Isoxazole, 3-(isocyanatomethyl)-
    • 3-(isocyanatomethyl)-1,2-oxazole
    • インチ: 1S/C5H4N2O2/c8-4-6-3-5-1-2-9-7-5/h1-2H,3H2
    • InChIKey: JZIBPATUFXGOTG-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC(CN=C=O)=N1

計算された属性

  • せいみつぶんしりょう: 124.027277375g/mol
  • どういたいしつりょう: 124.027277375g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

3-(isocyanatomethyl)-1,2-oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-105234-2.5g
3-(isocyanatomethyl)-1,2-oxazole
204277-06-5 90%
2.5g
$1819.0 2023-10-28
Enamine
EN300-105234-0.5g
3-(isocyanatomethyl)-1,2-oxazole
204277-06-5 90%
0.5g
$723.0 2023-10-28
Enamine
EN300-105234-10.0g
3-(isocyanatomethyl)-1,2-oxazole
204277-06-5 90%
10g
$3992.0 2023-06-10
Enamine
EN300-105234-5g
3-(isocyanatomethyl)-1,2-oxazole
204277-06-5 90%
5g
$2692.0 2023-10-28
1PlusChem
1P019ZS7-250mg
3-(isocyanatomethyl)-1,2-oxazole
204277-06-5 90%
250mg
$630.00 2023-12-19
1PlusChem
1P019ZS7-1g
3-(isocyanatomethyl)-1,2-oxazole
204277-06-5 90%
1g
$1209.00 2023-12-19
Aaron
AR01A00J-50mg
3-(isocyanatomethyl)-1,2-oxazole
204277-06-5 90%
50mg
$322.00 2025-02-14
Aaron
AR01A00J-5g
3-(isocyanatomethyl)-1,2-oxazole
204277-06-5 90%
5g
$3727.00 2023-12-15
Aaron
AR01A00J-2.5g
3-(isocyanatomethyl)-1,2-oxazole
204277-06-5 90%
2.5g
$2527.00 2023-12-15
Aaron
AR01A00J-10g
3-(isocyanatomethyl)-1,2-oxazole
204277-06-5 90%
10g
$5514.00 2023-12-15

3-(isocyanatomethyl)-1,2-oxazole 関連文献

3-(isocyanatomethyl)-1,2-oxazoleに関する追加情報

Professional Introduction to Compound with CAS No. 204277-06-5 and Product Name: 3-(isocyanatomethyl)-1,2-oxazole

3-(isocyanatomethyl)-1,2-oxazole, identified by the Chemical Abstracts Service Number (CAS No.) 204277-06-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the oxazole class, a heterocyclic structure characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of an isocyanatomethyl functional group at the 3-position of the oxazole ring imparts unique reactivity and potential applications in synthetic chemistry and drug development.

The isocyanatomethyl moiety is particularly noteworthy due to its high reactivity, which makes it a valuable intermediate in the synthesis of polymers, coatings, and pharmaceuticals. In recent years, there has been a growing interest in exploring the applications of isocyanate-containing compounds in medicinal chemistry. The reactivity of the isocyanato group allows for facile formation of urethane and carbamate bonds, which are fundamental structural motifs in many bioactive molecules.

One of the most compelling aspects of 3-(isocyanatomethyl)-1,2-oxazole is its potential as a building block for the development of novel therapeutic agents. The oxazole ring itself is a well-known pharmacophore, found in numerous drugs with diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. By incorporating an isocyanatomethyl group into this framework, researchers can explore new chemical space for drug discovery.

Recent studies have highlighted the utility of oxazole derivatives in medicinal chemistry. For instance, modifications of the oxazole core have led to compounds with enhanced binding affinity to target proteins. The isocyanatomethyl group provides a versatile handle for further functionalization, enabling the synthesis of complex molecules with tailored biological properties. This has spurred interest in exploring its potential as an intermediate in the synthesis of small-molecule inhibitors and activators.

In addition to its pharmaceutical applications, 3-(isocyanatomethyl)-1,2-oxazole has shown promise in materials science. The reactivity of the isocyanato group allows for the formation of polyurethanes and other polymeric materials with unique properties. These materials can be engineered for specific applications, such as drug delivery systems or smart coatings. The ability to modify the polymer structure through functionalization at the molecular level offers a pathway to develop advanced materials with enhanced performance.

The synthesis of 3-(isocyanatomethyl)-1,2-oxazole involves multi-step organic transformations that highlight its synthetic utility. The introduction of the isocyanato group requires careful control to prevent unwanted side reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. These improvements are crucial for its widespread adoption in both academic research and industrial applications.

One area where 3-(isocyanatomethyl)-1,2-oxazole has seen significant application is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes and are often implicated in diseases such as cancer. By designing molecules that specifically target kinase activity, researchers can develop therapeutic agents that modulate these pathways. The oxazole ring provides a scaffold that can be modified to enhance binding affinity to kinase enzymes, while the isocyanatomethyl group offers opportunities for further derivatization.

Another exciting application lies in its use as a precursor for bioconjugation strategies. The isocyanato group can react with nucleophiles such as amines and alcohols to form stable urethane or carbamate linkages. This property makes it an ideal candidate for linking small molecules to larger biomolecules like peptides or proteins. Such bioconjugates have numerous applications in drug delivery and diagnostics.

The growing body of research on 3-(isocyanatomethyl)-1,2-oxazole underscores its importance as a versatile chemical entity. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As our understanding of its properties continues to expand, we can expect to see even more innovative applications emerge from this fascinating compound.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量